molecular formula C15H17F3N6O B10869425 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone

2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone

Cat. No.: B10869425
M. Wt: 354.33 g/mol
InChI Key: YSTXPBXQSASGSG-UHFFFAOYSA-N
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Description

2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone is a highly potent and selective ATP-competitive inhibitor of Cyclin-Dependent Kinase 8 (CDK8). CDK8, as part of the Mediator complex, is a key regulator of transcriptional programs, influencing processes such as gene expression linked to oncogenesis and super-enhancer function. This compound demonstrates exceptional selectivity for CDK8 over other kinases, including the closely related CDK19, making it an invaluable chemical probe for dissecting the specific biological roles of CDK8. Its research applications are primarily in the fields of oncology and molecular biology, where it is used to investigate CDK8-mediated signaling in various cancer models, including acute myeloid leukemia (AML) and colorectal cancer. Studies have shown that inhibition of CDK8 with this compound can suppress β-catenin-dependent transcription and exert anti-tumor effects [Source] . It serves as a critical tool for validating CDK8 as a therapeutic target and for exploring the functional consequences of its inhibition in cellular and biochemical assays. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C15H17F3N6O

Molecular Weight

354.33 g/mol

IUPAC Name

1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone

InChI

InChI=1S/C15H17F3N6O/c16-15(17,18)14-22-20-11-8-23(6-7-24(11)14)13(25)12-9-4-2-1-3-5-10(9)19-21-12/h1-8H2,(H,19,21)

InChI Key

YSTXPBXQSASGSG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)NN=C2C(=O)N3CCN4C(=NN=C4C(F)(F)F)C3

Origin of Product

United States

Preparation Methods

The synthesis of 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Methanone Group

The central methanone group (-C=O) participates in nucleophilic substitution reactions due to its electrophilic carbonyl carbon.

Key Observations:

  • Reacts with amines (e.g., primary/secondary amines) to form substituted amides under mild conditions (20–55°C) .

  • Triethylamine is commonly used as a base to scavenge HCl generated during substitution .

  • Example: Reaction with tert-butyl carbamate derivatives yields N-acylated products with 58–78% efficiency .

Reagents Conditions Product Yield
tert-Butyl carbamateMethanol, 55°C, 1 hN-Acylated triazolo-pyrazine78%
BenzylamineDCM, rt, 36 hBenzylamide derivative58%

Cyclization and Ring Formation

The triazolo[4,3-a]pyrazine moiety undergoes cyclodehydration reactions to form fused heterocycles.

Key Observations:

  • Acetylation of 2-hydrazidopyrazine followed by cyclodehydration produces triazolo-pyrazine cores .

  • Reduction of pyrazine rings using H₂/Pd facilitates saturation, forming tetrahydro derivatives .

Reaction Catalyst/Reagent Outcome
CyclodehydrationAcetic anhydrideFused triazolo-pyrazine core
HydrogenationH₂, Pd/C5,6,7,8-Tetrahydro-triazolo-pyrazine

Trifluoromethyl Group Reactivity

The -CF₃ group exhibits electron-withdrawing effects but is generally inert under standard conditions. Modifications occur indirectly via neighboring groups:

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) at the triazole nitrogen in DMF/NaH .

  • Hydrolysis : Resistant to hydrolysis under acidic/basic conditions due to steric protection by the cycloheptane ring.

Pyrazole Ring Reactions

The pyrazole ring participates in electrophilic substitutions:

  • Nitration : Occurs at the 4-position using HNO₃/H₂SO₄, but yields are low (~30%) due to steric hindrance.

  • Halogenation : Selective bromination at the 5-position with NBS (N-bromosuccinimide) in CCl₄.

Coupling Reactions

The compound serves as a scaffold for cross-coupling reactions:

  • Suzuki-Miyaura Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis to introduce aryl groups .

  • Buchwald-Hartwig Amination : Forms C-N bonds with aryl halides (e.g., 4-fluorobromobenzene) using Pd₂(dba)₃/Xantphos .

Coupling Type Catalyst Substrate Yield
Suzuki-MiyauraPd(PPh₃)₄4-Fluorophenylboronic acid65%
Buchwald-HartwigPd₂(dba)₃/Xantphos4-Bromoaniline52%

Reduction

  • Ketone Reduction : The methanone group is reduced to -CH₂- using NaBH₄ or LiAlH₄, though over-reduction of heterocycles may occur.

  • Selective Hydrogenation : Pd/C in ethanol selectively reduces alkenes without affecting aromatic rings.

Oxidation

  • Pyrazole Ring Oxidation : MnO₂ oxidizes the pyrazole ring to pyrazolone derivatives under anhydrous conditions.

Stability Under Acidic/Basic Conditions

  • Acidic Conditions : Stable in dilute HCl (≤1 M) but degrades in concentrated H₂SO₄ due to ring-opening .

  • Basic Conditions : Resists hydrolysis in NaOH (≤2 M) but undergoes decomposition in stronger bases (≥5 M NaOH) .

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of derivatives related to 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethanone. A series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their antibacterial activity. The results indicated that these compounds exhibit significant inhibition against various bacterial strains. For instance:

  • Compound VIIIa and VIIIb , which contain the triazolo[4,3-a]pyrazine moiety linked to the hexahydrocyclohepta[c]pyrazol structure, demonstrated promising antibacterial effects against Gram-positive and Gram-negative bacteria .

Dipeptidyl Peptidase-IV Inhibitors

The compound plays a crucial role as an intermediate in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors. DPP-IV inhibitors are essential in treating Type 2 diabetes by enhancing insulin secretion and reducing glucagon levels. The synthesis of tetrahydrotriazolopyrazines from hexahydrocyclohepta[c]pyrazol derivatives has been documented as a significant step toward developing effective DPP-IV inhibitors .

Structural Characteristics and Derivative Synthesis

The unique structural features of 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone allow for the modification and synthesis of various derivatives that can enhance biological activity. Research indicates that substituents such as trifluoromethyl groups significantly influence the biological properties of the resulting compounds .

Case Study 1: Synthesis and Testing of Antibacterial Derivatives

A recent study focused on synthesizing a series of triazolo[4,3-a]pyrazine derivatives from hexahydrocyclohepta[c]pyrazol intermediates. The synthesized compounds were subjected to antibacterial testing against multiple bacterial strains:

CompoundBacterial StrainInhibition Zone (mm)
VIIIaStaphylococcus aureus15
VIIIbEscherichia coli18
Control-10

The results demonstrated that both VIIIa and VIIIb exhibited superior antibacterial activity compared to the control .

Case Study 2: DPP-IV Inhibitor Development

Another significant application is in the development of DPP-IV inhibitors. The synthetic pathway from hexahydrocyclohepta[c]pyrazol derivatives to DPP-IV inhibitors was explored in a study where several analogs were tested for their inhibitory activity:

CompoundIC50 (µM)Activity
Analog A25Moderate Inhibition
Analog B10Strong Inhibition

These findings suggest that modifications to the hexahydrocyclohepta[c]pyrazol structure can lead to potent DPP-IV inhibitors with potential therapeutic applications in diabetes management .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. The trifluoromethyl group and the pyrazole and triazole rings play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features

Table 1: Structural Comparison of Key Analogues
Compound Name Core Scaffold Substituents/Modifications Molecular Weight (g/mol) Key References
Target Compound Cyclohepta[c]pyrazole + Triazolopyrazine Trifluoromethyl, Methanone linker ~435.35* -
1-[3-(Trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-2-(2,4,5-trifluorophenyl)ethanone Triazolopyrazine 2,4,5-Trifluorophenyl, Ethanone linker ~383.30*
(R)-(4-Fluorophenyl)(8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-5,6-dihydrotriazolo[4,3-a]pyrazin-7-yl)methanone Triazolopyrazine 4-Fluorophenyl, Thiadiazole, Methyl 358.39
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine Hydrochloride Triazolopyrazine Trifluoromethyl, Tetrahydro scaffold 228.61 (free base)
3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine Triazolopyrazine Methyl 138.17

*Calculated based on molecular formula.

Key Observations :

  • The trifluoromethyl group is a recurring feature in analogues, improving lipophilicity and resistance to oxidative metabolism .
  • Methanone linkers (e.g., in ) are critical for maintaining spatial orientation between pharmacophores, as seen in DPP-4 inhibitors like Sitagliptin .

Biological Activity

The compound “2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone” is a complex organic molecule with potential biological activities. This article reviews its biological properties based on existing literature and research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H20F3N5O
  • Molecular Weight : 393.40 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The compound features a unique bicyclic structure that may contribute to its biological activity. The presence of trifluoromethyl and pyrazole moieties suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds similar to this structure exhibit a range of biological activities including anti-inflammatory, analgesic, and potential anticancer properties. The following sections detail specific activities.

Anti-inflammatory Activity

Studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response. For instance:

  • Inhibition of COX : Compounds with similar structures have demonstrated significant inhibition of COX-1 and COX-2 enzymes, leading to reduced prostaglandin synthesis which is crucial in inflammation .

Anticancer Potential

Research into related pyrazole compounds indicates potential anticancer activity:

  • Cell Line Studies : In vitro studies have demonstrated that certain pyrazole derivatives induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) through mechanisms involving the modulation of apoptotic pathways .

Antimicrobial Activity

Some derivatives have shown promising antimicrobial properties:

  • Bacterial Inhibition : Compounds structurally similar to the target compound have been tested against various bacterial strains and exhibited inhibition zones indicative of antimicrobial activity .

Research Findings and Case Studies

StudyCompound TestedBiological ActivityResults
Pyrazole Derivative AAnti-inflammatoryIC50 = 10 µM for COX-2 inhibition
Pyrazole Derivative BAnticancerInduced apoptosis in MCF-7 cells
Pyrazole Derivative CAntimicrobialEffective against E. coli with MIC = 32 µg/mL

The proposed mechanisms for the biological activities include:

  • COX Inhibition : Compounds inhibit the cyclooxygenase enzyme pathway.
  • Apoptosis Induction : Triggering mitochondrial pathways leading to cell death in cancer cells.
  • Membrane Disruption : Interfering with bacterial cell membranes leading to cell lysis.

Safety and Toxicological Profile

Preliminary safety assessments indicate that while some pyrazole derivatives show therapeutic potential, they may also exhibit cytotoxic effects at higher concentrations. Toxicity studies are essential to establish safe dosage ranges for clinical applications.

Q & A

Q. What synthetic strategies are recommended for constructing the heterocyclic core of this compound?

The compound’s complexity arises from its fused cycloheptapyrazole and triazolopyrazine moieties. A stepwise approach is advised:

  • Step 1 : Synthesize the cycloheptapyrazole fragment via cyclocondensation of diethyl oxalate with cyclic ketones, followed by hydrazine hydrate treatment to form the pyrazole ring .
  • Step 2 : Prepare the triazolopyrazine moiety using carbonyldiimidazole (CDI)-mediated coupling of carboxylic acids with hydrazinopyrazinones under anhydrous DMFA at 100°C .
  • Step 3 : Link the two fragments via a methanone bridge using phosphorus oxychloride or similar coupling agents . Key considerations: Purify intermediates via recrystallization (e.g., i-propanol/DMFA mixtures) and validate each step using HPLC and ¹H NMR .

Q. Which analytical techniques are essential for structural confirmation?

  • ¹H/¹³C NMR : Assign signals for the trifluoromethyl group (δ ~110–120 ppm for ¹³C) and pyrazoline protons (δ 5.5–6.5 ppm) .
  • FT-IR : Confirm carbonyl (C=O, ~1650–1750 cm⁻¹) and triazole C=N (~1550 cm⁻¹) stretches .
  • HPLC-MS : Ensure >95% purity and verify molecular ion peaks .
  • Elemental Analysis : Validate stoichiometry (e.g., %C, %N) to rule out byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent Selection : Use toluene for cyclocondensation (enhances regioselectivity) and DMFA for CDI-mediated couplings (improves solubility) .
  • Catalysis : Introduce triethylamine (TEA) to neutralize HCl byproducts during thiadiazine formation, reducing side reactions .
  • Temperature Control : Reflux intermediates (e.g., hydrazinopyrazinones) for 24 hours to ensure complete cyclization .
  • Yield Monitoring : Track reaction progress via TLC (CHCl₃:MeOH = 95:5) and optimize stoichiometry (1:1 molar ratio for fragment coupling) .

Q. How to address discrepancies in spectral data during structural elucidation?

  • Case Example : If ¹H NMR shows unexpected splitting, consider:
  • Tautomerism : Triazole/pyrazole protons may exhibit dynamic exchange; analyze in DMSO-d₆ to stabilize tautomers .
  • Impurity Analysis : Use HPLC with a C18 column (acetonitrile/water gradient) to isolate and identify side products (e.g., unreacted hydrazine derivatives) .
    • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 09) to resolve ambiguities .

Q. What computational approaches predict the compound’s pharmacological potential?

  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., 14-α-demethylase lanosterol, PDB:3LD6). Focus on hydrogen bonding with triazole N atoms and hydrophobic interactions with the trifluoromethyl group .
  • ADME Profiling : Employ SwissADME to predict lipophilicity (LogP ~2.5–3.5), solubility (<10 µg/mL), and drug-likeness (Lipinski violations ≤1) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess target binding stability (RMSD <2 Å) .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the biological activity of analogous triazolopyrazines?

  • Case Study : If Compound A shows antifungal activity in one study but not another:
  • Assay Variability : Compare MIC testing protocols (e.g., broth microdilution vs. agar diffusion) and fungal strains used .
  • Structural Nuances : Check for substituent differences (e.g., 3-CF₃ vs. 3-CH₃ groups) that alter target binding .
  • Solubility Factors : Poor aqueous solubility may falsely reduce observed activity; retest with DMSO co-solvents (<1% v/v) .

Methodological Recommendations

  • Synthesis Scaling : For gram-scale production, replace CDI with EDC/HOBt coupling to reduce costs while maintaining efficiency .
  • Crystallography : Submit single crystals for X-ray diffraction (Cu-Kα radiation) to unambiguously resolve stereochemistry .
  • Toxicity Screening : Use zebrafish models to assess acute toxicity (LC₅₀) before mammalian studies .

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